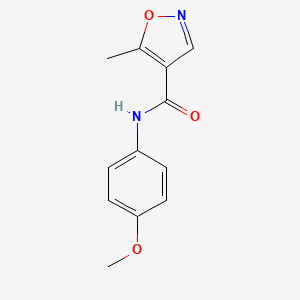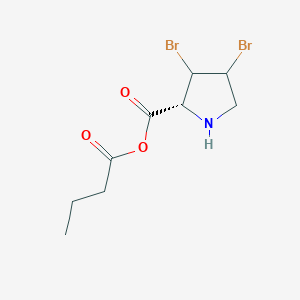
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride typically involves the bromination of pyrrolidine derivatives followed by the introduction of the butyric anhydride group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under mild conditions to achieve selective bromination at the 3 and 4 positions of the pyrrolidine ring. The resulting dibromopyrrolidine is then reacted with butyric anhydride in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of less toxic reagents and solvents, can be applied to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of debrominated or partially debrominated products.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo, debrominated, and substituted pyrrolidine derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets and pathways. The bromine atoms and the butyric anhydride moiety play crucial roles in its reactivity and biological activity. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A simpler derivative with a five-membered lactam ring, known for its biological activities.
3-Iodopyrroles: Compounds with similar structural motifs but with iodine instead of bromine, used in the synthesis of drugs and fine chemicals.
Uniqueness
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride is unique due to the presence of two bromine atoms and the butyric anhydride group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13Br2NO3 |
|---|---|
Poids moléculaire |
343.01 g/mol |
Nom IUPAC |
butanoyl (2R)-3,4-dibromopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H13Br2NO3/c1-2-3-6(13)15-9(14)8-7(11)5(10)4-12-8/h5,7-8,12H,2-4H2,1H3/t5?,7?,8-/m0/s1 |
Clé InChI |
KJSXVOFNXSFGKX-PSZVVPIUSA-N |
SMILES isomérique |
CCCC(=O)OC(=O)[C@@H]1C(C(CN1)Br)Br |
SMILES canonique |
CCCC(=O)OC(=O)C1C(C(CN1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
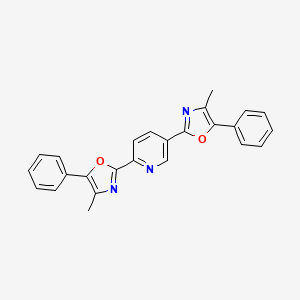


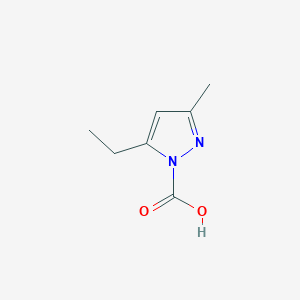
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)



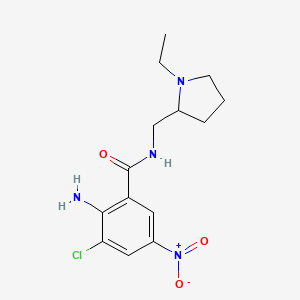
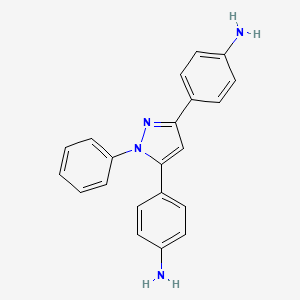
![2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole](/img/structure/B12880141.png)
